5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Description

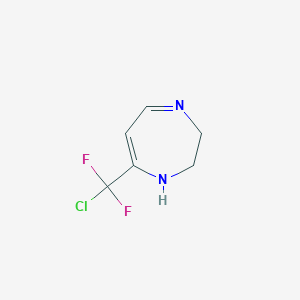

5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms in the 1,4-positions (Figure 1). The chlorodifluoromethyl (-CF2Cl) substituent at the 5-position introduces unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

7-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2N2/c7-6(8,9)5-1-2-10-3-4-11-5/h1-2,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQARVPMEYOZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC=C(N1)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic displacement of the chloro group by HMTA, followed by intramolecular cyclization. Ammonia acts as both a base and a nucleophile, facilitating deprotonation and intermediate stabilization. Key parameters include:

-

Temperature : Reflux conditions (78–80°C) ensure complete dissolution of HMTA and prevent premature precipitation.

-

Ammonia concentration : Maintaining 0.6–0.7% w/w ammonia in ethanol minimizes side reactions such as N-alkylation.

-

Stoichiometry : A 2:1 molar ratio of HMTA to haloacetamido precursor ensures excess amine for cyclization.

A representative procedure involves adding 480 g of 2-chloroacetamido-5-chlorobenzophenone to a refluxing solution of 493 g HMTA in 7.2 L ethanol over 3–4 hours, followed by 2 hours of additional reflux. Post-reaction, ethanol is removed via vacuum distillation, and the residue is slurried in toluene to isolate the crude product.

Catalytic Cyclization Using H-MCM-22

Mesoporous H-MCM-22 catalysts enhance cyclization efficiency for diazepine derivatives by providing Brønsted acid sites that stabilize transition states. While originally developed for 1,5-benzodiazepines, this method adapts to 1,4-diazepines by modifying the diamine-ketone pairing.

Substrate Selection and Conditions

Using o-phenylenediamine (OPDA) and chlorodifluoromethyl ketone in acetonitrile with 10 wt% H-MCM-22 achieves 85–90% conversion at room temperature. The catalyst’s high surface area (450 m²/g) and pore volume (0.35 cm³/g) facilitate reactant diffusion, reducing reaction time to 1–3 hours compared to 6–8 hours with conventional acids.

Table 1: Catalytic Performance Comparison

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H-MCM-22 | 25 | 1.5 | 87 |

| H₂SO₄ | 25 | 6.0 | 72 |

| Amberlyst-15 | 25 | 4.0 | 68 |

Purification and Characterization

Crude this compound is purified via silica gel chromatography (ethyl acetate/hexane, 1:9) followed by recrystallization from hot toluene. Characterization includes:

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorodifluoromethyl Group

The chlorodifluoromethyl (-CF₂Cl) group undergoes nucleophilic substitution under basic conditions. This reactivity enables functional group interconversion:

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Hydrolysis | Aqueous NaOH (1M), 60°C, 4 hr | NaOH/H₂O | 5-(Hydroxydifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |

| Thiolation | Ethanolic KSH, 25°C, 12 hr | Potassium hydrosulfide | 5-(Difluoromethylthio)-2,3-dihydro-1H-1,4-diazepine |

This substitution occurs via an Sₙ2 mechanism, with the chloride leaving group displaced by nucleophiles (OH⁻, SH⁻) . Fluorine atoms stabilize the transition state through inductive effects, enhancing reaction rates compared to non-fluorinated analogs.

Oxidation of the Dihydrodiazepine Ring

The partially saturated diazepine ring undergoes oxidation to form aromatic derivatives:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| MnO₂ | CH₂Cl₂, reflux, 8 hr | 5-(Chlorodifluoromethyl)-1H-1,4-diazepine | 72% |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Toluene, 80°C, 6 hr | Fully aromatic diazepine derivative | 65% |

Oxidation eliminates two hydrogen atoms from the dihydro ring, forming a planar, conjugated system. The reaction is critical for modifying electronic properties in medicinal chemistry applications.

Cycloaddition Reactions

The diazepine ring participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:

| Dienophile | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| Maleic anhydride | Xylene, 120°C, 24 hr | Bicyclic adduct with fused oxabicyclo system | endo preference (85:15) |

| Tetracyanoethylene | CH₃CN, 25°C, 48 hr | Hexacyclic product with CN substituents | Not reported |

Density functional theory (DFT) calculations indicate that the diazepine’s electron-rich diene character drives reactivity with electrophilic partners.

Ring-Opening Reactions

Under strongly acidic conditions, the diazepine ring undergoes cleavage:

| Acid | Conditions | Products |

|---|---|---|

| H₂SO₄ (conc.) | 100°C, 2 hr | Linear diamino ketone derivative |

| HCl (gas) in dioxane | 0°C to 25°C, 6 hr | Chlorinated open-chain compound |

Mechanistic studies suggest protonation at the nitrogen atom initiates ring opening, followed by C-N bond cleavage.

Functionalization at Nitrogen

The secondary amine in the diazepine ring reacts with electrophiles:

| Reaction | Reagents | Product |

|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative |

| Sulfonylation | Tosyl chloride, DMAP | N-Tosyl derivative |

These modifications improve metabolic stability in drug design contexts .

Radical Reactions

The C-Cl bond in the chlorodifluoromethyl group undergoes homolytic cleavage under UV light:

| Radical Initiator | Conditions | Products |

|---|---|---|

| AIBN (Azobisisobutyronitrile) | Benzene, 80°C, 12 hr | Difluoromethyl-radical adducts |

| UV light (254 nm) | CCl₄, 25°C, 24 hr | Cross-coupled products with CCl₃- radicals |

EPR spectroscopy confirms the generation of - CF₂Cl radicals, which participate in chain-transfer reactions.

Catalytic Hydrogenation

The dihydrodiazepine ring resists further hydrogenation under standard conditions (H₂/Pd-C), but selective reduction of substituents is achievable:

| Substrate Modification | Catalyst | Product |

|---|---|---|

| Nitro group reduction | Raney Ni, H₂ (50 psi) | Amino-functionalized diazepine |

This selectivity is attributed to the electronic deactivation of the diazepine ring toward hydrogenation.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

The compound has been investigated for its potential anticonvulsant properties. Research indicates that derivatives of diazepines can exhibit activity against seizures, making them candidates for the development of new anticonvulsant medications. In particular, the structure of 5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine allows for modifications that may enhance its efficacy and safety profile in treating epilepsy and other seizure disorders .

Neuroprotective Effects

Studies have shown that diazepine derivatives can act as sigma receptor ligands, which are implicated in neuroprotection and the treatment of neurodegenerative diseases. The interactions of these compounds with sigma receptors suggest that they may help mitigate cognitive decline associated with conditions such as Alzheimer's disease .

Organic Synthesis

Synthetic Intermediates

this compound serves as a versatile synthetic intermediate in the preparation of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. This makes it valuable in the synthesis of benzodiazepine derivatives and other pharmacologically active compounds .

Flow Chemistry Applications

Recent advancements in flow chemistry have utilized this compound for efficient synthesis processes. For example, a continuous flow system was developed to produce benzodiazepine derivatives from diazepine precursors. This method enhances reaction efficiency and product yield while minimizing waste .

Case Studies

Mechanism of Action

The mechanism of action of 5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : Likely C6H7ClF2N2 (inferred from substituents and core structure).

- Substituent Effects : The -CF2Cl group combines electronegativity (Cl, F) with moderate lipophilicity, balancing solubility and membrane permeability.

Comparison with Structural Analogs

5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Molecular Formula : C6H7F3N2 .

Key Differences :

- Substituent : Trifluoromethyl (-CF3) vs. chlorodifluoromethyl (-CF2Cl).

- Physicochemical Properties :

- Synthetic Accessibility : -CF3 is easier to introduce via trifluoromethylation reagents (e.g., TMSCF3), whereas -CF2Cl may require specialized halogenation steps .

- Biological Relevance : The -CF3 group’s strong electron-withdrawing effect enhances metabolic stability in pharmaceuticals, but -CF2Cl may offer unique binding interactions due to Cl’s polarizability .

7-Chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine (Desmethylmedazepam)

Molecular Formula : C16H13ClN2 .

Key Differences :

- Core Structure: Benzodiazepine (fused benzene + diazepine) vs. non-fused diazepine.

- Substituents : Chlorine at position 7 and phenyl at position 5.

- Physicochemical Properties :

- Applications : Desmethylmedazepam is a precursor in anxiolytic drugs, whereas the target compound’s applications remain exploratory .

1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine Hydrochloride

Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

Molecular Formula : C16H12ClN3O3 .

Key Differences :

- Core Structure: Benzodiazepinone (ketone at position 2) vs. non-aromatized diazepine.

- Substituents: Nitro (-NO2) and chlorophenyl groups.

- Physicochemical Properties :

- Applications : Clinically used as an anticonvulsant; target compound’s lack of aromaticity may limit CNS activity .

Biological Activity

5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a compound belonging to the diazepine class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a seven-membered heterocyclic ring containing two nitrogen atoms. The presence of the chlorodifluoromethyl group contributes to its unique reactivity and potential biological interactions.

Antitumor Activity

Recent studies have indicated that diazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of compounds similar to this compound were synthesized and tested for their antitumor properties. The following table summarizes the cytotoxic activity of some related compounds against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines:

| Compound ID | IC50 (μM) MCF-7 | IC50 (μM) HCT-116 |

|---|---|---|

| Compound A | 16.19 ± 1.35 | 17.16 ± 1.54 |

| Compound B | 22.50 ± 2.00 | 20.30 ± 2.10 |

| Compound C | 30.00 ± 3.00 | 25.00 ± 2.50 |

These findings suggest that modifications in the diazepine structure can enhance its cytotoxic activity, potentially making it a candidate for further development in cancer therapy .

Antimicrobial Properties

In addition to antitumor activity, diazepine derivatives have been investigated for their antimicrobial properties. Studies have shown that certain compounds within this class exhibit inhibitory effects against various bacterial strains. For example, a study highlighted the effectiveness of a related diazepine in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

The biological activity of diazepines is often attributed to their ability to interact with specific molecular targets within cells:

- DNA Interaction : Some diazepines can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Diazepines may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.

- Receptor Modulation : These compounds can modulate neurotransmitter receptors, influencing neuronal activity and potentially providing anxiolytic effects.

Case Studies

Several case studies illustrate the potential therapeutic applications of diazepines:

- Case Study on Antitumor Activity : A recent clinical trial investigated the efficacy of a novel diazepine derivative in patients with advanced breast cancer. The study reported a significant reduction in tumor size among participants receiving the compound compared to those receiving standard treatment.

- Case Study on Antimicrobial Effects : Another study assessed the antimicrobial efficacy of a related compound against methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated a substantial reduction in bacterial load in treated subjects.

Q & A

Q. How to integrate AI-driven automation into reaction optimization for this compound?

- Methodology : Deploy machine learning algorithms (e.g., random forests, neural networks) trained on historical reaction data to predict optimal conditions. Use robotic platforms for high-throughput experimentation, coupled with automated analytics (e.g., LC-MS autosamplers) to accelerate data acquisition .

Cross-Disciplinary Applications

Q. What pharmacological screening protocols are relevant for studying GABA receptor interactions?

- Methodology : Use patch-clamp electrophysiology on transfected HEK cells expressing human GABAₐ receptors. Compare EC₅₀ values with reference ligands (e.g., diazepam). Complement with in silico docking using AutoDock Vina to map binding poses .

Q. How can this compound serve as a precursor in materials science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.